molecular formula C16H17NO4S2 B2551304 methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate CAS No. 1396713-23-7

methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate

Cat. No.: B2551304
CAS No.: 1396713-23-7
M. Wt: 351.44
InChI Key: PZSSQZKACNSPTN-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester, a sulfamoyl group, and a thiophene-substituted cyclopropyl moiety

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and binding affinities.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for “methyl 4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)benzoate” is not provided in the available resources .

Safety and Hazards

The safety and hazards associated with “methyl 4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)benzoate” are not specified in the available resources .

Future Directions

The future directions for research and development involving “methyl 4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)benzoate” are not specified in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl intermediate can be synthesized through a cyclopropanation reaction involving a thiophene derivative and a suitable cyclopropanating agent.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using a sulfamoyl chloride derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[1-(furan-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 4-({[1-(phenyl)cyclopropyl]methyl}sulfamoyl)benzoate: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

Methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding interactions, and overall stability.

Properties

IUPAC Name

methyl 4-[(1-thiophen-2-ylcyclopropyl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-21-15(18)12-4-6-13(7-5-12)23(19,20)17-11-16(8-9-16)14-3-2-10-22-14/h2-7,10,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSSQZKACNSPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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